2-(1H-Pyrrol-1-yl)benzoyl chloride
Overview
Description
2-(1H-Pyrrol-1-yl)benzoyl chloride, also known as PB-Cl, is a chemical compound that has been widely used in scientific research. PB-Cl is a derivative of benzoyl chloride and contains a pyrrole ring. It is a white crystalline powder that is soluble in organic solvents. PB-Cl has a variety of applications in the field of chemistry, biology, and medicine.
Mechanism of Action
2-(1H-Pyrrol-1-yl)benzoyl chloride is a reactive compound that can react with various nucleophiles. It can react with amino acids, peptides, and proteins. This compound can also react with DNA and RNA. The mechanism of action of this compound is based on its ability to form covalent bonds with nucleophiles. This property of this compound has been used in the development of chemical probes for studying biological systems.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. This compound has also been shown to have anti-inflammatory and anti-tumor properties. The physiological effects of this compound are still being studied, but it has been suggested that this compound may have potential therapeutic applications in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
2-(1H-Pyrrol-1-yl)benzoyl chloride has several advantages as a reagent in lab experiments. It is easy to synthesize and has a high yield. This compound is also stable under normal laboratory conditions. However, this compound is a reactive compound and can react with other compounds in the laboratory. This can lead to the formation of unwanted byproducts. This compound is also toxic and should be handled with care.
Future Directions
2-(1H-Pyrrol-1-yl)benzoyl chloride has potential applications in the field of medicine. It has been suggested that this compound may have therapeutic applications in the treatment of Alzheimer's disease, Parkinson's disease, and cancer. Future research should focus on the development of this compound derivatives that have improved efficacy and reduced toxicity. This compound can also be used as a chemical probe for studying biological systems. Future research should focus on the development of this compound-based probes that can be used for imaging and studying biological systems.
Synthesis Methods
2-(1H-Pyrrol-1-yl)benzoyl chloride can be synthesized by reacting 2-aminopyrrole with benzoyl chloride in the presence of a base. The reaction takes place at room temperature and the yield of this compound is high. The synthesis method of this compound is simple and cost-effective, which makes it an attractive compound for scientific research.
Scientific Research Applications
2-(1H-Pyrrol-1-yl)benzoyl chloride has been used in a wide range of scientific research applications. It has been used as a reagent in the synthesis of various organic compounds. This compound has been used as a starting material for the synthesis of pyrrole-based molecules, which have potential applications in the field of medicine. This compound has also been used in the synthesis of fluorescent dyes, which can be used for imaging biological systems.
properties
IUPAC Name |
2-pyrrol-1-ylbenzoyl chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO/c12-11(14)9-5-1-2-6-10(9)13-7-3-4-8-13/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDEJNSHSQYMKEB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)Cl)N2C=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10565317 | |
Record name | 2-(1H-Pyrrol-1-yl)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10565317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.64 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
133662-28-9 | |
Record name | 2-(1H-Pyrrol-1-yl)benzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=133662-28-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(1H-Pyrrol-1-yl)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10565317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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